![molecular formula C36H52N8O6S2 B1665190 Ascidiacyclamide CAS No. 86701-12-4](/img/structure/B1665190.png)
Ascidiacyclamide
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Overview
Description
Ascidiacyclamide is a cytotoxic cyclic peptide from the marine tunicate Ascidian.
Scientific Research Applications
Anticancer Activity
Ascidiacyclamide has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that modifications to its structure significantly affect its biological activity.
- Structure-Activity Relationship : A study demonstrated that altering the positions of oxazoline (Oxz) and thiazole (Thz) motifs within this compound analogues can enhance cytotoxicity. For instance, one analogue exhibited ten times greater cytotoxicity than the original compound, highlighting the importance of structural conformation in its efficacy against tumors .
- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to interfere with cellular processes, potentially through apoptosis induction in cancer cells. This mechanism is under investigation to understand how ASC can be optimized for therapeutic use .
Metal Ion Interaction
This compound also shows potential in the field of metal ion chelation , particularly with copper(II) ions.
- Incorporation of β-Amino Acids : Research has explored the incorporation of β-amino acids into this compound to assess their effects on conformation and metal ion binding. These modifications can enhance the compound's stability and affinity for metal ions, making it a candidate for applications in bioremediation and as a therapeutic agent for metal toxicity .
Structural Studies
The structural properties of this compound have been a focal point in understanding its biological activities.
- Conformational Analysis : Studies utilizing X-ray crystallography and circular dichroism have shown that different conformations of this compound derivatives influence their biological activities. For example, specific folded conformations were linked to reduced reactivity in certain chemical reactions, suggesting that conformation plays a critical role in both stability and activity .
Drug Development Potential
Given its promising biological properties, this compound is being investigated as a lead compound for new drug formulations.
- Cytotoxicity Enhancement : The development of novel analogues with improved cytotoxic profiles could lead to effective treatments for resistant cancer types. The ongoing research into structure modifications aims to balance potency with selectivity to minimize side effects .
Case Studies
Properties
CAS No. |
86701-12-4 |
---|---|
Molecular Formula |
C36H52N8O6S2 |
Molecular Weight |
757 g/mol |
IUPAC Name |
(4S,7R,8S,11R,18S,21R,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7,21-dimethyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C36H52N8O6S2/c1-11-17(7)25-33-43-27(19(9)49-33)31(47)39-24(16(5)6)36-38-22(14-52-36)30(46)42-26(18(8)12-2)34-44-28(20(10)50-34)32(48)40-23(15(3)4)35-37-21(13-51-35)29(45)41-25/h13-20,23-28H,11-12H2,1-10H3,(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t17-,18-,19+,20+,23+,24+,25-,26-,27-,28-/m0/s1 |
InChI Key |
QBRRPBPLIGDANJ-AXCFFLBZSA-N |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C |
Canonical SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ascidiacyclamide cyclo(thiazole-D-Val-oxazoline-L-Ile)2 cyclo(thiazole-D-valyl-oxazoline-L-isoleucyl)2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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